

# Ferrous Succinate CAS Number 10030-90-7: A Comprehensive Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ferrous succinate*

Cat. No.: *B157808*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **ferrous succinate** (CAS Number 10030-90-7), an iron (II) salt of succinic acid utilized in the treatment and prevention of iron deficiency anemia. This document details its physicochemical properties, synthesis, analytical methods, mechanism of action, pharmacokinetics, and clinical data, serving as a critical resource for professionals in research and drug development.

## Physicochemical Properties

**Ferrous succinate** is a brownish-yellow to brown amorphous powder.<sup>[1]</sup> It is sparingly soluble in water.<sup>[2]</sup> The compound exists as a dihydrate or tetrahydrate.<sup>[2]</sup> Key quantitative data are summarized in the table below.

| Property                         | Value                                          | Source                                  |
|----------------------------------|------------------------------------------------|-----------------------------------------|
| CAS Number                       | 10030-90-7                                     | <a href="#">[2]</a>                     |
| Molecular Formula                | C <sub>4</sub> H <sub>4</sub> FeO <sub>4</sub> | <a href="#">[2]</a>                     |
| Molecular Weight                 | 171.92 g/mol                                   | <a href="#">[2]</a> <a href="#">[3]</a> |
| Iron (Fe <sup>2+</sup> ) Content | 34.0-36.0% (on dried basis)                    | <a href="#">[1]</a>                     |
| Percent Composition              | C 27.94%, H 2.35%, Fe 32.48%, O 37.23%         | <a href="#">[2]</a>                     |
| Topological Polar Surface Area   | 80.3 Å <sup>2</sup>                            | <a href="#">[3]</a>                     |
| Solubility                       | Sparingly soluble in water                     | <a href="#">[2]</a>                     |
| Appearance                       | Brownish-yellow to brown amorphous powder      | <a href="#">[1]</a>                     |

## Synthesis and Formulation

The synthesis of **ferrous succinate** typically involves the reaction of a soluble ferrous salt with a soluble succinate salt. A patented method describes a stable production process.

## Experimental Protocol: Synthesis of Ferrous Succinate

This protocol is adapted from a patented preparation method for **ferrous succinate**.[\[4\]](#)

Materials:

- Sodium succinate hexahydrate
- Ferrous sulfate heptahydrate
- Deionized water
- Antioxidant (e.g., sodium bisulfite)
- Organic solvent (e.g., acetone)

**Procedure:**

- In a reaction vessel, dissolve sodium succinate hexahydrate and an antioxidant in deionized water with heating and stirring.
- Gradually add ferrous sulfate to the solution.
- Maintain the reaction mixture at a specific temperature (e.g., 80°C) with continuous stirring for 3-4 hours.<sup>[4]</sup>
- Cool the reaction mixture (e.g., to 40°C) and collect the precipitate by suction filtration.
- Wash the filter cake with deionized water of the same temperature until the filtrate is free of sulfate ions.
- Wash the filter cake with a small amount of an organic solvent like acetone.
- Dry the resulting **ferrous succinate** product under vacuum at an elevated temperature (e.g., 80°C).

A patent for a tablet formulation of **ferrous succinate** describes a wet granulation process.

## Experimental Protocol: Ferrous Succinate Tablet Formulation

This protocol is based on a patented method for preparing **ferrous succinate** tablets.<sup>[5]</sup>

**Materials:**

- **Ferrous succinate**
- Microcrystalline cellulose
- Low-substituted hydroxypropyl cellulose
- Povidone K30
- Corn starch

- Ethanol
- Magnesium stearate

Procedure:

- Granulation of Excipients: Crush and mix microcrystalline cellulose and low-substituted hydroxypropyl cellulose. Add a corn starch paste to form a soft material. Granulate, dry, and size the granules.
- Granulation of Active Ingredient: Crush **ferrous succinate** and mix with a Povidone K30 ethanol solution to form a soft material. Granulate, dry, and size the granules.
- Blending: Mix the granules from steps 1 and 2.
- Lubrication: Add magnesium stearate to the blend and mix.
- Tableting: Compress the final blend into tablets.

## Analytical Methods

The quality control of **ferrous succinate** involves the determination of its ferrous iron content and the detection of impurities such as ferric iron and residual succinic acid.

## Experimental Protocol: Determination of Ferrous Iron by Permanganate Titration

This is a classical redox titration method to quantify the  $\text{Fe}^{2+}$  content.

Principle:

In an acidic solution, ferrous ions ( $\text{Fe}^{2+}$ ) are oxidized to ferric ions ( $\text{Fe}^{3+}$ ) by potassium permanganate ( $\text{KMnO}_4$ ), which is itself reduced to manganese(II) ions ( $\text{Mn}^{2+}$ ). The endpoint is indicated by the first persistent pink color from the excess permanganate ion.[\[6\]](#)

The balanced ionic equation is:  $\text{MnO}_4^- + 5\text{Fe}^{2+} + 8\text{H}^+ \rightarrow \text{Mn}^{2+} + 5\text{Fe}^{3+} + 4\text{H}_2\text{O}$ [\[6\]](#)

Procedure:

- Sample Preparation: Accurately weigh a sample of **ferrous succinate** and dissolve it in a dilute sulfuric acid solution (e.g., 1 M H<sub>2</sub>SO<sub>4</sub>).<sup>[6]</sup>
- Titration: Titrate the prepared sample solution with a standardized potassium permanganate solution (e.g., 0.02 M) until a faint, persistent pink color is observed.<sup>[6]</sup>
- Calculation: Calculate the percentage of ferrous iron in the sample based on the volume of KMnO<sub>4</sub> solution used and the stoichiometry of the reaction.

## Experimental Protocol: Spectrophotometric Determination of Iron with 1,10-Phenanthroline

This colorimetric method is highly sensitive for the determination of iron.

### Principle:

Ferrous iron reacts with 1,10-phenanthroline to form a stable, orange-red complex, [Fe(phen)<sub>3</sub>]<sup>2+</sup>.<sup>[7]</sup> The absorbance of this complex is measured at its maximum wavelength ( $\lambda_{\text{max}}$ ), typically around 508-510 nm, and is proportional to the concentration of iron.<sup>[8]</sup> Any ferric iron (Fe<sup>3+</sup>) in the sample must first be reduced to ferrous iron (Fe<sup>2+</sup>) using a reducing agent like hydroxylamine hydrochloride.<sup>[8]</sup>

### Procedure:

- Standard Curve Preparation: Prepare a series of standard solutions of known iron concentrations from a certified iron standard (e.g., ferrous ammonium sulfate).<sup>[8]</sup>
- Sample Preparation: Accurately weigh the **ferrous succinate** sample, dissolve it in deionized water, and dilute to a known volume.
- Color Development: To aliquots of the standard solutions and the sample solution, add hydroxylamine hydrochloride solution (to reduce any Fe<sup>3+</sup> to Fe<sup>2+</sup>), 1,10-phenanthroline solution, and a buffer solution (e.g., sodium acetate) to adjust the pH to between 6 and 9.<sup>[8]</sup> Dilute to a final volume.
- Measurement: After allowing time for color development, measure the absorbance of each solution at the  $\lambda_{\text{max}}$  against a reagent blank using a UV-Vis spectrophotometer.<sup>[9]</sup>

- Quantification: Plot a calibration curve of absorbance versus concentration for the standard solutions. Determine the concentration of iron in the sample solution from the calibration curve.

## Experimental Protocol: HPLC Method for Impurity Profiling

A high-performance liquid chromatography (HPLC) method can be used to separate and quantify impurities, such as succinic acid, in **ferrous succinate**.

Principle:

This method, adapted from a patent for separating succinic acid from **ferrous succinate**, utilizes reversed-phase chromatography to separate the components of the mixture.[\[4\]](#)

Chromatographic Conditions (Example):

- Column: C18 or C8 column[\[4\]](#)
- Mobile Phase: A mixture of phosphate buffer and methanol[\[4\]](#)
- Detection: UV detector
- Sample Preparation: The patent describes a specific extraction procedure using an aprotic solvent to isolate succinic acid from the **ferrous succinate** matrix, followed by dissolution in an acidic aqueous solution.[\[4\]](#)

## Mechanism of Action and Signaling Pathways Absorption and Cellular Transport

The primary mechanism of action of **ferrous succinate** is to provide a bioavailable source of ferrous iron ( $Fe^{2+}$ ) to replenish iron stores and support hemoglobin synthesis.[\[10\]](#)

- Dissociation: In the acidic environment of the stomach, **ferrous succinate** dissociates into ferrous ions ( $Fe^{2+}$ ) and succinate.[\[10\]](#)

- **Uptake:** In the duodenum, the ferrous ions are transported into the enterocytes (intestinal absorptive cells) primarily by the Divalent Metal Transporter 1 (DMT1).[\[10\]](#)
- **Intracellular Fate:** Once inside the enterocyte, the iron can be either:
  - Stored as ferritin, an intracellular iron storage protein.
  - Transported across the basolateral membrane into the bloodstream.[\[11\]](#)
- **Export:** The export of iron from the enterocyte into the circulation is mediated by the protein ferroportin.[\[11\]](#)
- **Systemic Transport:** In the bloodstream, the exported  $\text{Fe}^{2+}$  is oxidized to ferric iron ( $\text{Fe}^{3+}$ ) by hephaestin or ceruloplasmin. Two molecules of  $\text{Fe}^{3+}$  then bind to the transport protein transferrin, which delivers iron to sites of utilization, such as the bone marrow for erythropoiesis.[\[11\]](#)



[Click to download full resolution via product page](#)Figure 1: Cellular pathway of oral **ferrous succinate** absorption.

## Systemic Iron Homeostasis Signaling

The regulation of systemic iron levels is tightly controlled by the hormone hepcidin, which is primarily produced by the liver.

- Hepcidin Regulation: Hepcidin expression is increased by high iron stores and inflammation, and decreased by iron deficiency and increased erythropoietic activity.
- Mechanism of Action: Hepcidin binds to ferroportin on the surface of enterocytes and macrophages, causing its internalization and degradation.
- Effect: This action blocks the entry of iron into the bloodstream from dietary sources and from recycled red blood cells, thereby lowering plasma iron concentrations.



[Click to download full resolution via product page](#)

Figure 2: Hepcidin regulation of systemic iron homeostasis.

## Pharmacokinetics and Clinical Data

### Pharmacokinetic Parameters

A single-dose, randomized, crossover bioequivalence study in healthy Chinese male subjects (n=20) provides key pharmacokinetic data for a 200 mg dose of **ferrous succinate** tablets.

| Parameter                      | Test Formulation (Mean [SD]) | Reference Formulation (Mean [SD]) |
|--------------------------------|------------------------------|-----------------------------------|
| Cmax (μg/L)                    | 2981 [621.1]                 | 3028 [707.4]                      |
| Tmax (h)                       | 4.3 [1.6]                    | 3.7 [1.3]                         |
| AUC <sub>0–last</sub> (μg·h/L) | 48,460[12]                   | 48,390[13]                        |
| t <sub>1/2</sub> (h)           | 32.91 [32.62]                | 27.66 [27.38]                     |

Source: Comparative bioavailability study in healthy Chinese male subjects.

### Clinical Efficacy

A retrospective study compared the efficacy of oral **ferrous succinate** tablets with intravenous iron sucrose in 374 patients with iron deficiency anemia over 4 weeks.

| Outcome Measure       | Oral Ferrous Succinate (n=187) | Intravenous Iron Sucrose (n=187) | P-value |
|-----------------------|--------------------------------|----------------------------------|---------|
| Hemoglobin (g/L)      | 108.41 ± 8.39                  | 122.31 ± 6.04                    | < 0.001 |
| Serum Iron (μmol/L)   | 9.72 ± 4.24                    | 15.62 ± 5.41                     | < 0.001 |
| Serum Ferritin (μg/L) | 27.1 ± 10.82                   | 39.82 ± 10.44                    | < 0.001 |
| Overall Response Rate | 78.61%                         | 90.91%                           | < 0.001 |

Source: Retrospective study comparing oral ferrous succinate and intravenous iron sucrose.[\[10\]](#)

The study concluded that while both treatments were effective, intravenous iron sucrose resulted in significantly greater improvements in hemoglobin, serum iron, and serum ferritin levels over the 4-week treatment period.[\[10\]](#)

## Clinical Trial Workflow

The following diagram illustrates a generalized workflow for a comparative clinical trial of iron deficiency anemia therapies.



[Click to download full resolution via product page](#)

Figure 3: Generalized workflow of a comparative clinical trial.

## Conclusion

**Ferrous succinate** (CAS 10030-90-7) is a well-established oral iron supplement for the management of iron deficiency. Its mechanism of absorption follows the established pathway for non-heme iron, with the ferrous state facilitating uptake by intestinal enterocytes. Standardized protocols for its synthesis and quantitative analysis are available, ensuring quality control for pharmaceutical applications. While clinical data indicates that intravenous iron formulations may offer more rapid and pronounced improvements in hematological parameters, oral **ferrous succinate** remains a vital and effective first-line therapy for the treatment of iron deficiency anemia. This guide provides a foundational technical overview to support further research and development involving this important compound.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Development and validation of an HPLC stability-indicating method for identification and assay of elemental iron(II) in pharmaceutical drug products using reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ferrous Succinate [drugfuture.com]
- 3. Ferrous succinate | C4H4FeO4 | CID 10464762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN101205180A - Process for preparing ferrous succinate - Google Patents [patents.google.com]
- 5. ajpaonline.com [ajpaonline.com]
- 6. Permanganate Titrations [staff.buffalostate.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 9. youtube.com [youtube.com]
- 10. What is the mechanism of Ferrous Succinate? [synapse.patsnap.com]
- 11. tau.ac.il [tau.ac.il]

- 12. lms.durgapurgovtcollege.ac.in [lms.durgapurgovtcollege.ac.in]
- 13. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Ferrous Succinate CAS Number 10030-90-7: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b157808#ferrous-succinate-cas-number-10030-90-7>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)